
5-Nitro-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-naphthaldehyde is an organic compound that belongs to the class of nitroaromatic aldehydes It is characterized by a naphthalene ring substituted with a nitro group at the 5-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-1-naphthaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-naphthaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 5-position .
Another method involves the oxidation of 5-nitro-1-naphthylmethanol using oxidizing agents such as chromium trioxide or potassium permanganate. This method provides an alternative route to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed
Reduction: 5-Amino-1-naphthaldehyde.
Oxidation: 5-Nitro-1-naphthoic acid.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-1-naphthaldehyde involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These reactions enable the compound to interact with biological molecules and potentially modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-naphthaldehyde: Similar structure but with a chloro group instead of a nitro group.
1-Naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-naphthaldehyde: Similar but with the aldehyde group at the 2-position.
Uniqueness
5-Nitro-1-naphthaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
6639-35-6 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-7H |
InChI Key |
JYJDWOKNSHADGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


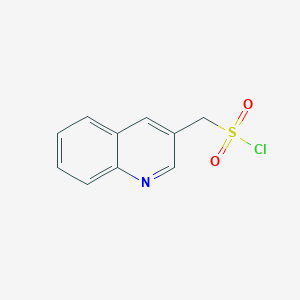
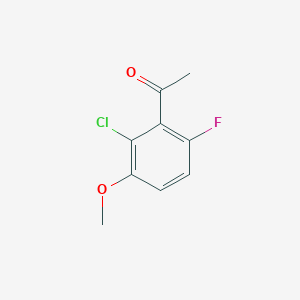
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
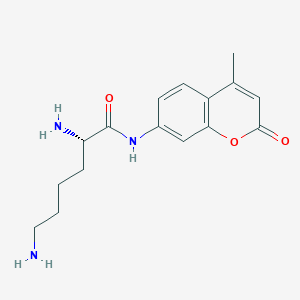

![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
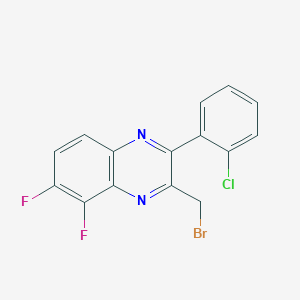
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
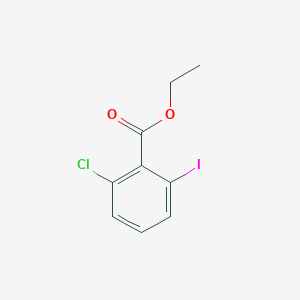

![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
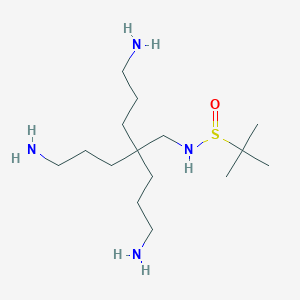
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
